Benzenesulphonohydrazide
Overview
Description
Benzenesulphonohydrazide is a chemical compound involved in various chemical reactions and has been studied for its molecular structure and potential applications.
Synthesis Analysis
- The synthesis of benzenesulphonohydrazide involves condensation reactions and is characterized using techniques like UV-VIS, IR, 1H NMR, and mass spectroscopy. A study by Asegbeloyin et al. (2019) demonstrated the synthesis of benzenesulphonohydrazide derivatives (Asegbeloyin et al., 2019).
Molecular Structure Analysis
- The molecular structure of benzenesulphonohydrazide derivatives has been analyzed through single-crystal X-ray determination, revealing intricate details about their crystalline structure and non-covalent interactions stabilizing these structures (Asegbeloyin et al., 2019).
Chemical Reactions and Properties
- Benzenesulphonohydrazide reacts to form various derivatives, which have been tested for their antiproliferative activity and selectivity against cancer cell lines, showing significant biological activity (Łukasz Popiołek et al., 2020).
Physical Properties Analysis
- Detailed analysis of physical properties, such as crystallization patterns and molecular interactions, is evident in the research. The study by Asegbeloyin et al. (2019) provides insights into the physical structure and intermolecular forces in benzenesulphonohydrazide derivatives (Asegbeloyin et al., 2019).
Scientific Research Applications
Antitumor Agents
Benzenesulphonohydrazide derivatives have shown potential as antitumor agents. A study by Łukasz Popiołek et al. (2020) synthesized new derivatives of benzenesulphonohydrazide and tested their antiproliferative activity against various tumor cell lines. The study found that certain compounds exhibited significant cytotoxicity towards cancer cells, with some showing high selectivity for specific cancer cell lines.
Pest Control Agents
Research from 1969 by R. Cremlyn and R. Hornby explored the use of benzenesulphonohydrazides as pest control agents. They synthesized various benzenesulphonohydrazides and converted them into different derivatives like hydrazones and azides, indicating potential applications in pest control.
Molecular Docking and Antibiotic Potency
A 2019 study by J. Asegbeloyin et al. focused on the crystal structure and molecular docking studies of benzenesulphonohydrazide derivatives. They investigated the antibiotic potency of these compounds by docking against DNA gyrase, demonstrating their potential as antibiotic agents.
Carbonic Anhydrase Inhibition
In 2017, R. Kumar et al. synthesized benzenesulphonamide derivatives incorporating 1,2,3-triazole rings. They evaluated these compounds for inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes including aqueous humour secretion in the eye, indicating therapeutic potential in conditions like glaucoma.
Glioma Cell Apoptosis
A 2005 study by P. Cuevas et al. assessed the effects of dihydroxy-2,5 benzenesulphonate on rat glioma cells. Their findings suggested that this compound significantly increased apoptosis in glioma cells, pointing towards potential applications in cancer treatment.
Aromatic Amino Group Studies
Research from 1939 by G. Brownlee examined the role of the aromatic amino group in drugs of the benzenesulphonamide type, linking it to toxic actions such as granulocytopenia. This study provides insight into the safety profile and mechanistic aspects of benzenesulphonamide derivatives.
Anti-Inflammatory and Analgesic Agents
A 2018 study by D. I. Ugwu et al. synthesized new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide. They investigated these compounds for anti-inflammatory, analgesic, and ulcerogenic activities, showing potential as therapeutic agents in these areas.
Antioxidant Activities
In 2016, B. Z. Kurt et al. synthesized new benzenesulphonamide-substituted coumarylthiazole derivatives and evaluated their effects on purified carbonic anhydrase I and II. They also assessed the antioxidant capacities of these compounds, demonstrating their potential in oxidative stress-related conditions.
Anti-Microbial Activities
Research by F. U. Eze et al. (2019) on benzenesulphonamide derivatives revealed their in vivo anti-inflammatory and in vitro anti-microbial activities. The study highlighted the potential of these compounds in treating bacterial infections and reducing inflammation.
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRITMATACIYAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | BENZENESULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052548 | |
Record name | Benzenesulfonyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzenesulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. | |
Record name | BENZENESULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Benzenesulfonohydrazide | |
CAS RN |
80-17-1 | |
Record name | BENZENESULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2581 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Benzenesulfonyl hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenesulfohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonohydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulphonohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZENESULFONYL HYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC8C87U2TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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